rac-2-[(1R,2S)-2-phenylcyclopropyl]acetic acid, trans
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Overview
Description
rac-2-[(1R,2S)-2-phenylcyclopropyl]acetic acid, trans: is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclopropane ring substituted with a phenyl group and an acetic acid moiety, making it an interesting subject for stereochemical studies and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of rac-2-[(1R,2S)-2-phenylcyclopropyl]acetic acid, trans typically involves chiral chemical synthesis. One common method includes the selective synthesis of chiral carbon atoms through asymmetric catalysis or chiral auxiliaries. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: rac-2-[(1R,2S)-2-phenylcyclopropyl]acetic acid, trans can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert the acetic acid moiety into a carboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions may use reagents such as lithium aluminum hydride or sodium borohydride to reduce the acetic acid group to an alcohol.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
rac-2-[(1R,2S)-2-phenylcyclopropyl]acetic acid, trans has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a model compound for studying stereochemical effects.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of rac-2-[(1R,2S)-2-phenylcyclopropyl]acetic acid, trans involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Cyclopropaneacetic acid derivatives: These compounds share the cyclopropane ring and acetic acid moiety but may differ in their substituents and stereochemistry.
Phenylacetic acid derivatives: These compounds have a phenyl group attached to an acetic acid moiety but lack the cyclopropane ring.
Uniqueness: rac-2-[(1R,2S)-2-phenylcyclopropyl]acetic acid, trans is unique due to its specific stereochemistry and the presence of both a cyclopropane ring and a phenyl group. This combination of structural features makes it a valuable compound for studying stereochemical effects and for use in various synthetic applications .
Properties
CAS No. |
21024-66-8 |
---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
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